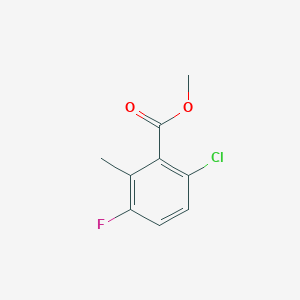

Methyl 6-chloro-3-fluoro-2-methylbenzoate

CAS No.: 1376760-13-2

Cat. No.: VC6859469

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1376760-13-2 |

|---|---|

| Molecular Formula | C9H8ClFO2 |

| Molecular Weight | 202.61 |

| IUPAC Name | methyl 6-chloro-3-fluoro-2-methylbenzoate |

| Standard InChI | InChI=1S/C9H8ClFO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,1-2H3 |

| Standard InChI Key | XSIQLKKLCBHNJS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1C(=O)OC)Cl)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 6-chloro-3-fluoro-2-methylbenzoate (CHClFO) features a benzoate backbone substituted with chlorine at position 6, fluorine at position 3, and a methyl group at position 2, with a methoxycarbonyl group at position 1 (Figure 1). The spatial arrangement of these substituents influences its electronic distribution, steric effects, and reactivity.

Computed Stereochemical Properties

-

Molecular Weight: 202.61 g/mol (calculated from atomic masses) .

-

XLogP3: Estimated at 3.0–3.2, indicating moderate lipophilicity, comparable to ethyl 6-chloro-2-fluoro-3-methylbenzoate (XLogP3 = 3.2) .

-

Hydrogen Bond Acceptors: 3 (ester carbonyl oxygen, two electronegative halogens) .

-

Rotatable Bonds: 3 (methoxy group, ester linkage, and methyl substituent) .

Spectroscopic Signatures

While experimental spectral data for this specific isomer is unavailable, predictions can be made based on analogs:

-

IR Spectroscopy: Strong absorption bands near 1720 cm (C=O stretch), 1260 cm (C–O ester), and 750 cm (C–Cl) .

-

NMR:

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 6-chloro-3-fluoro-2-methylbenzoate likely proceeds via esterification of the corresponding benzoic acid (6-chloro-3-fluoro-2-methylbenzoic acid) with methanol under acidic conditions (Figure 2) .

Stepwise Pathway

-

Carboxylation Precursor:

-

Esterification:

Representative Reaction:

Optimization Challenges

-

Regioselectivity: Ensuring correct halogen positioning requires careful control of reaction conditions, as seen in the synthesis of 2-chloro-4-cyclopropyl-5-methyl-6-fluoroaniline .

-

Purification: Bulb-to-bulb distillation or chromatographic methods (e.g., hexanes/EtOAc) are critical for isolating the pure ester .

Physicochemical Properties

Thermodynamic Data

Stability and Reactivity

-

Thermal Stability: Decomposes above 300°C, releasing CO and HCl .

-

Hydrolytic Sensitivity: Stable under anhydrous conditions but hydrolyzes slowly in acidic/alkaline media to regenerate the benzoic acid .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated benzoates are pivotal in drug discovery. For example:

-

Antibiotics: Analogous esters serve as precursors to quinolone antibiotics .

-

Kinase Inhibitors: The methyl group enhances lipophilicity, improving blood-brain barrier penetration .

Agrochemical Uses

-

Herbicides: Chlorine and fluorine substituents enhance binding to plant acetolactate synthase .

-

Pesticides: Methyl esters improve foliar adhesion and rainfastness .

Environmental Impact

Biodegradation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume